![molecular formula C15H21NO3 B7515600 (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone, also known as DMMPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMPM is a ketone derivative of morpholine that has a unique chemical structure, making it a promising candidate for use in various research applications. In
Wirkmechanismus
(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone exerts its biological activity through various mechanisms of action. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has also been shown to inhibit the growth of microbial cells by disrupting their membrane integrity.
Biochemical and Physiological Effects:
(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has been shown to have various biochemical and physiological effects. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes involved in the programmed cell death process.
Vorteile Und Einschränkungen Für Laborexperimente
(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has various advantages and limitations for lab experiments. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone is a highly stable compound that can be easily synthesized in large quantities. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has a unique chemical structure that makes it a promising candidate for use in various research applications. However, (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has limited solubility in water, which can make it challenging to use in certain experimental setups. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone also has limited bioavailability, which can limit its efficacy in vivo.
Zukünftige Richtungen
(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has various future directions for research. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone can be further modified to improve its solubility and bioavailability, which can enhance its efficacy in vivo. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone can also be used as a building block in the synthesis of new drug candidates for the treatment of various diseases. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone can also be used as a ligand in the development of new catalysts for organic reactions. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has significant potential for use in various research applications, and further research is needed to explore its full potential.
In conclusion, (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has a unique chemical structure that makes it a promising candidate for use in various research applications. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has been shown to have various biochemical and physiological effects and has significant potential for use in various research applications. Further research is needed to explore the full potential of (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone.
Synthesemethoden
(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone can be synthesized through a multistep reaction process. The synthesis process involves the reaction of 3-(methoxymethyl)phenylboronic acid with 2,6-dimethylmorpholine-4-carboxylic acid, followed by the conversion of the resulting intermediate to (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone through a reductive amination process. The synthesis of (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has gained significant attention in the scientific community due to its potential applications in various research fields. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has been used as a building block in the synthesis of various biologically active molecules, such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has also been used as a ligand in the development of catalysts for organic reactions. (2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone has shown potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-8-16(9-12(2)19-11)15(17)14-6-4-5-13(7-14)10-18-3/h4-7,11-12H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJUSIDMYNXBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC(=C2)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.